molecular formula C29H21ClN4O5 B10875419 N-[2-(3-{[4-(2-chloro-6-nitrophenoxy)benzyl]oxy}quinoxalin-2-yl)phenyl]acetamide

N-[2-(3-{[4-(2-chloro-6-nitrophenoxy)benzyl]oxy}quinoxalin-2-yl)phenyl]acetamide

Cat. No.: B10875419
M. Wt: 541.0 g/mol
InChI Key: OQIAABJEBZXJBM-UHFFFAOYSA-N
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Description

N~1~-[2-(3-{[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]OXY}-2-QUINOXALINYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoxaline core, which is known for its diverse biological activities, and a phenylacetamide moiety, which is often associated with pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(3-{[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]OXY}-2-QUINOXALINYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a diketone under acidic conditions to form the quinoxaline ring.

    Introduction of the Chloronitrophenoxy Group: The chloronitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a chloronitrobenzene compound.

    Attachment of the Benzyl Group: The benzyl group can be attached through a Williamson ether synthesis, where the phenol derivative reacts with a benzyl halide in the presence of a base.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the quinoxaline derivative with phenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(3-{[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]OXY}-2-QUINOXALINYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylacetamide moiety could yield a carboxylic acid derivative, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

N~1~-[2-(3-{[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]OXY}-2-QUINOXALINYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism by which N1-[2-(3-{[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]OXY}-2-QUINOXALINYL)PHENYL]ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[2-(3-{[4-(2-CHLOROPHENOXY)BENZYL]OXY}-2-QUINOXALINYL)PHENYL]ACETAMIDE
  • N~1~-[2-(3-{[4-(2-NITROPHENOXY)BENZYL]OXY}-2-QUINOXALINYL)PHENYL]ACETAMIDE

Uniqueness

N~1~-[2-(3-{[4-(2-CHLORO-6-NITROPHENOXY)BENZYL]OXY}-2-QUINOXALINYL)PHENYL]ACETAMIDE is unique due to the presence of both the chloronitrophenoxy and quinoxaline groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C29H21ClN4O5

Molecular Weight

541.0 g/mol

IUPAC Name

N-[2-[3-[[4-(2-chloro-6-nitrophenoxy)phenyl]methoxy]quinoxalin-2-yl]phenyl]acetamide

InChI

InChI=1S/C29H21ClN4O5/c1-18(35)31-23-9-3-2-7-21(23)27-29(33-25-11-5-4-10-24(25)32-27)38-17-19-13-15-20(16-14-19)39-28-22(30)8-6-12-26(28)34(36)37/h2-16H,17H2,1H3,(H,31,35)

InChI Key

OQIAABJEBZXJBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=CC=C(C=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-]

Origin of Product

United States

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